4-(Trifluoromethyl)benzoyl fluoride CAS number 368-94-5
4-(Trifluoromethyl)benzoyl fluoride CAS number 368-94-5
An In-depth Technical Guide to 4-(Trifluoromethyl)benzoyl Fluoride (CAS 368-94-5)
Executive Summary
4-(Trifluoromethyl)benzoyl fluoride is a specialized acylating agent of significant interest to researchers in medicinal chemistry and materials science. Its strategic value lies in its ability to introduce the 4-(trifluoromethyl)benzoyl moiety into target molecules. The presence of the trifluoromethyl (-CF3) group is a well-established strategy in modern drug design to enhance critical pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and receptor binding affinity.[1][2] This guide provides a comprehensive technical overview of its synthesis, reactivity, applications, and handling, designed for scientists and drug development professionals.
Physicochemical & Structural Properties
4-(Trifluoromethyl)benzoyl fluoride is a colorless to pale yellow liquid under standard conditions.[3] The molecule's reactivity is dominated by the electrophilic acyl fluoride group, while its physicochemical profile is heavily influenced by the potent electron-withdrawing nature of the trifluoromethyl group located at the para position of the benzene ring.[1]
| Property | Value | Source(s) |
| CAS Number | 368-94-5 | [4] |
| Molecular Formula | C₈H₄F₄O | [4] |
| Molecular Weight | 192.11 g/mol | [4] |
| IUPAC Name | 4-(trifluoromethyl)benzoyl fluoride | [4] |
| Synonyms | p-(Trifluoromethyl)benzoyl fluoride | [4] |
| Density | 1.713 g/mL at 25 °C | [5] |
| Boiling Point | 156 °C | [5] |
| Refractive Index | n20/D 1.608 | [5] |
| SMILES | C1=CC(=CC=C1C(=O)F)C(F)(F)F | [4] |
| InChIKey | RULVRLLGHXQORW-UHFFFAOYSA-N | [4] |
Synthesis and Manufacturing Pathways
The industrial preparation of 4-(trifluoromethyl)benzoyl fluoride typically involves the fluorination of a precursor molecule. A common and economically viable strategy is the halogen exchange (HALEX) reaction starting from the more readily available 4-(trichloromethyl)benzoyl chloride.
Logical Workflow for Synthesis:
Caption: Industrial synthesis workflow for 4-(Trifluoromethyl)benzoyl fluoride.
A representative laboratory-scale synthesis involves the reaction of 4-(trichloromethyl)benzoyl chloride with anhydrous hydrogen fluoride, often in the presence of a halogen transfer catalyst.[6][7] Alternatively, direct conversion of the corresponding carboxylic acid using a fluorinating agent like diethylaminosulfur trifluoride (DAST) can be employed, though this is more common for smaller-scale syntheses.
Representative Synthesis Protocol: Fluorination of 4-(Trifluoromethyl)benzoyl Chloride
This protocol is adapted from established procedures for the synthesis of benzoyl fluorides and should be performed by trained personnel with appropriate safety measures for handling anhydrous HF.[5]
-
Apparatus Setup: Assemble a reaction vessel made of polyethylene or a suitable fluoropolymer, equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser cooled to -78 °C. The condenser outlet should be connected to a caustic trap (e.g., NaOH or KOH solution) to neutralize escaping HCl and HF gas.
-
Reagent Charging: In a well-ventilated fume hood, charge the reaction vessel with 4-(trifluoromethyl)benzoyl chloride (1.0 eq).
-
Fluorination: Cool the vessel in an ice bath. Slowly bubble anhydrous hydrogen fluoride (HF) gas (approx. 3.0-4.0 eq) through the stirred solution. The reaction is exothermic and will generate hydrogen chloride (HCl) gas.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots (handled with extreme care) and analyzing via ¹⁹F NMR or GC-MS to observe the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully quench the excess HF by pouring the reaction mixture onto crushed ice containing boric acid (H₃BO₃), which complexes with fluoride ions.
-
Purification: Separate the organic layer. Wash it sequentially with cold water, a saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and purify by fractional distillation under reduced pressure to yield pure 4-(trifluoromethyl)benzoyl fluoride.
Chemical Reactivity and Mechanistic Insights
4-(Trifluoromethyl)benzoyl fluoride is a competent electrophile for nucleophilic acyl substitution reactions, serving as a source for the 4-(trifluoromethyl)benzoyl group. The reactivity is modulated by two key factors:
-
Acyl Fluoride: The C-F bond in the acyl fluoride is strong, making the fluoride a poorer leaving group compared to chloride. Consequently, acyl fluorides are generally more stable and less reactive than their acyl chloride counterparts.[6] This can be advantageous for controlling selectivity and minimizing side reactions.
-
Trifluoromethyl Group: The -CF3 group is a powerful electron-withdrawing group via the inductive effect.[1] This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and partially offsetting the lower reactivity of the fluoride leaving group.
General Mechanism: Nucleophilic Acyl Substitution
Caption: Mechanism of acylation using 4-(Trifluoromethyl)benzoyl fluoride.
This reagent is particularly effective for the acylation of amines to form amides and alcohols to form esters. The reaction typically proceeds under mild conditions, often with a base to neutralize the hydrofluoric acid byproduct.
Core Applications in Drug Discovery & Development
The incorporation of a trifluoromethyl group is a cornerstone of modern medicinal chemistry, used to optimize drug candidates.[8] 4-(Trifluoromethyl)benzoyl fluoride is a key building block for installing this valuable functionality.
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. Replacing a metabolically vulnerable site (e.g., a methyl group) with a -CF3 group can significantly increase a drug's half-life and reduce clearance.[8]
-
Increased Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier or cell membranes, potentially improving bioavailability and tissue distribution.[1]
-
Modulation of Acidity/Basicity: As a strong electron-withdrawing group, the -CF3 group can lower the pKa of nearby acidic or basic functional groups, which can be used to fine-tune a drug's ionization state at physiological pH and optimize its interaction with biological targets.
-
Improved Binding Affinity: The -CF3 group can engage in unique, non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and orthogonal multipolar interactions, which can lead to enhanced binding affinity and selectivity.
While many patents cite the use of the analogous 4-(trifluoromethyl)benzoyl chloride, the underlying principle of introducing the 4-(trifluoromethyl)benzoyl scaffold is identical. This scaffold is found in various developmental and approved drugs, including SGLT2 inhibitors for diabetes.[9]
Experimental Protocol: Amide Synthesis
The following is a representative protocol for the acylation of a primary or secondary amine.
-
Reagent Preparation: In a dry, inert-atmosphere glovebox or Schlenk line, dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Addition of Acyl Fluoride: Cool the solution to 0 °C in an ice bath. Slowly add 4-(trifluoromethyl)benzoyl fluoride (1.05 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's completion using thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash with 1M HCl solution, followed by saturated sodium bicarbonate solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude amide product by flash column chromatography on silica gel or by recrystallization to yield the pure product.
Spectroscopic Characterization
Confirming the identity and purity of 4-(trifluoromethyl)benzoyl fluoride is crucial. NMR and IR spectroscopy are primary methods for its characterization.
| Technique | Expected Observations |
| ¹H NMR | The aromatic region will show two distinct signals, both appearing as doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing -COF group will be shifted further downfield than those ortho to the -CF₃ group. |
| ¹³C NMR | The spectrum will show characteristic signals for the aromatic carbons, the carbonyl carbon (-COF), and the trifluoromethyl carbon (-CF₃). The carbonyl carbon will exhibit coupling to the directly attached fluorine atom (¹JCF), and the aromatic carbons will show smaller couplings to the fluorines of the -CF₃ group. |
| ¹⁹F NMR | This is the most diagnostic technique. Two distinct signals are expected: • A singlet at approximately -63 ppm (relative to CFCl₃) for the three equivalent fluorines of the -CF₃ group. • A singlet significantly downfield, in the range of +20 to +70 ppm , for the single fluorine of the -COF group. |
| IR Spectroscopy | A strong, characteristic absorption band for the carbonyl (C=O) stretch of the acyl fluoride will be present at a high wavenumber, typically in the range of 1820-1850 cm⁻¹ . |
Safety, Handling, and Storage
4-(Trifluoromethyl)benzoyl fluoride is a hazardous chemical that must be handled with stringent safety precautions. The primary hazard stems from its high sensitivity to moisture.
Hydrolysis Reaction: C₈H₄F₄O + H₂O → CF₃C₆H₄COOH + HF
Upon contact with water, it hydrolyzes to 4-(trifluoromethyl)benzoic acid and hydrofluoric acid (HF) . HF is an extremely corrosive and toxic substance that can cause severe, deep-tissue burns which may not be immediately painful.[3]
Safe Handling Workflow:
Caption: Workflow for the safe handling of 4-(Trifluoromethyl)benzoyl fluoride.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, compatible container (e.g., fluoropolymer or glass with a secure cap) under an inert atmosphere (e.g., nitrogen or argon).
-
Spill Response: Do not use silica-based absorbents (like sand or vermiculite) as HF reacts with silica to produce toxic silicon tetrafluoride gas. Use an HF-specific spill kit containing a neutralizer like calcium carbonate or a specialized polymer absorbent.
-
First Aid: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and apply 2.5% calcium gluconate gel. Seek immediate medical attention for any exposure.
References
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PubChem. (n.d.). Benzoyl fluoride, 4-(trifluoromethyl)-. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Eckhardt, M., et al. (2009). Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture. U.S. Patent No. 7,579,449 B2.
- Lin, T., et al. (1981). Process for the preparation of trifluoromethylbenzoyl halides. European Patent No. EP 0038223 A1.
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Tota, A., & Taton, D. (2021). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Chemical Science. Retrieved January 26, 2026, from [Link]
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Ferm, R. L., & Vander Werf, C. A. (1952). Benzoyl fluoride. Organic Syntheses, 32, 11. doi:10.15227/orgsyn.032.0011. Retrieved from [Link]
- Occidental Chemical Corporation. (1983). Novel trifluoromethyl benzal chlorides and process for the preparation thereof. U.S. Patent No. 4,367,348A.
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Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - HYDROFLUORIC ACID. Retrieved January 26, 2026, from [Link]
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Lam, K., et al. (2025). Unified Electrochemical eFluorination of Amines to Thiocarbamoyl Fluorides, N-trifluoromethyl Amines, and Carbamoyl Fluorides. ResearchGate. Retrieved from [Link]
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Ogawa, Y., et al. (2000). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. In Handbook of Fluorous Chemistry. Wiley-VCH. Retrieved from [Link]
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Kumar, P., et al. (2009). 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds. ResearchGate. Retrieved from [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]
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Yoon, J. J., et al. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
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